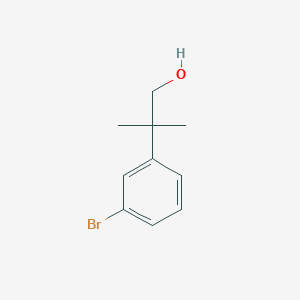

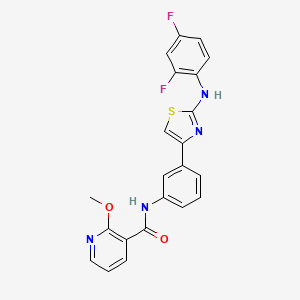

![molecular formula C15H14N4O4S2 B2357330 5-氧代-N-(4-磺酰胺基苯乙基)-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851943-65-2](/img/structure/B2357330.png)

5-氧代-N-(4-磺酰胺基苯乙基)-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the retrieved information.Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .科学研究应用

功能化化合物的合成

Peterlin-Mašič 等人 (2000) 的研究探索了新型功能化噻唑并[3,2-a]嘧啶的合成。他们报道了伯酰胺和仲酰胺衍生物的制备,包括 5-氧代-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸衍生物,表明使用该结构作为基础有可能创造一系列化学多样化的化合物 (Peterlin-Mašič 等人,2000).

抗炎和镇痛剂

Abu-Hashem 等人 (2020) 合成了从维斯纳金酮和凯林酮衍生的各种噻唑并嘧啶,证明了它们可用作抗炎和镇痛剂。该研究表明,包括噻唑并[3,2-a]嘧啶结构在内的化合物可以表现出显着的药理活性 (Abu‐Hashem、Al-Hussain 和 Zaki,2020).

抗菌活性

Kolisnyk 等人 (2015) 的一项研究探讨了噻吩并[2,3-d]嘧啶衍生物的抗菌特性。他们的研究表明,这些与噻唑并[3,2-a]嘧啶在结构上相关的化合物对某些菌株的抑制作用比参考药物更有效 (Kolisnyk 等人,2015).

胃酸分泌抑制活性

Sugiyama 等人 (1989) 合成了噻唑并[3,2-a]噻吩并[3,2-d]-嘧啶-5-酮衍生物,并评估了它们的胃酸分泌抑制活性。这表明类似化合物在胃肠道应用中的潜在用途 (Sugiyama 等人,1989).

抗肿瘤和抗菌剂

Hafez 等人 (2017) 合成了噻吩并[3,2-d]嘧啶衍生物,并评估了它们的抗肿瘤和抗菌活性。他们发现某些化合物对癌细胞系的活性高于标准药物,表明噻唑并嘧啶结构在癌症研究中的相关性 (Hafez、Alsalamah 和 El-Gazzar,2017).

安全和危害

The safety and hazards associated with “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the retrieved information. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

未来方向

Pyrazolo [1,5- a ]pyrimidine derivatives are an enormous family of N -heterocyclic compounds that possess a high impact in medicinal chemistry . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . This could potentially include “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.

作用机制

Target of Action

The primary target of this compound is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and metabolism. It is also involved in the relaxation of the bladder, making it a target for the treatment of overactive bladder .

Mode of Action

As a β3-adrenergic receptor agonist , the compound binds to and activates the receptor . This activation triggers a cascade of intracellular events, leading to the relaxation of the bladder muscles. The exact molecular interactions between the compound and the receptor are still under investigation.

Biochemical Pathways

Upon activation of the β3-adrenergic receptor, a series of biochemical pathways are affected. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The activation of these pathways leads to various downstream effects, such as the relaxation of smooth muscle cells in the bladder.

Result of Action

The activation of the β3-adrenergic receptor by this compound leads to the relaxation of the bladder muscles . This can help alleviate symptoms of overactive bladder, such as frequent urination and urgency .

属性

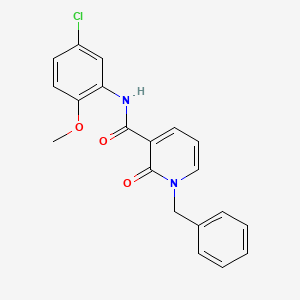

IUPAC Name |

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZFNXGQMTBAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

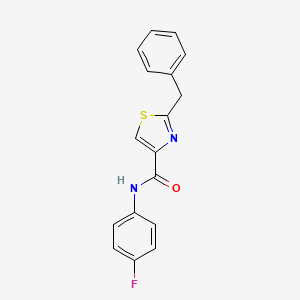

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)

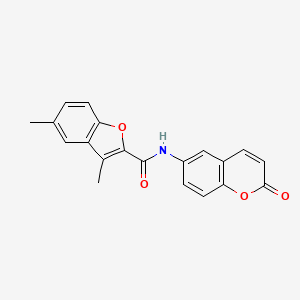

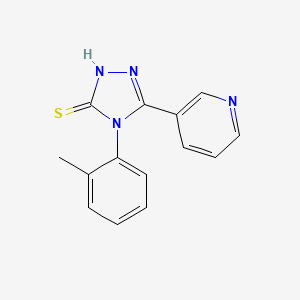

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

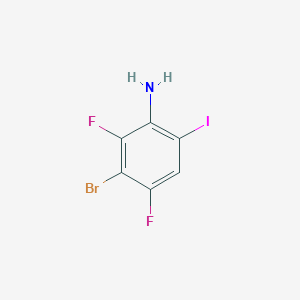

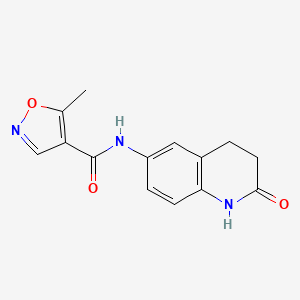

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

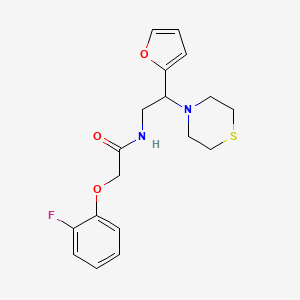

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)